molecular formula C28H31N3O6 B11029395 2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone

2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone

Cat. No.: B11029395
M. Wt: 505.6 g/mol
InChI Key: DKNUHRJQLWSHBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)PIPERAZINO]-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE is a complex organic compound with a unique structure that combines several functional groups

Properties

Molecular Formula

C28H31N3O6

Molecular Weight

505.6 g/mol

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-1-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)ethanone

InChI

InChI=1S/C28H31N3O6/c1-18-14-28(2,3)31(20-13-24-23(12-19(18)20)35-17-36-24)26(32)15-29-8-10-30(11-9-29)27(33)25-16-34-21-6-4-5-7-22(21)37-25/h4-7,12-14,25H,8-11,15-17H2,1-3H3

InChI Key

DKNUHRJQLWSHBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC3=C(C=C12)OCO3)C(=O)CN4CCN(CC4)C(=O)C5COC6=CC=CC=C6O5)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)PIPERAZINO]-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE involves multiple steps, starting with the preparation of the core structures, 2,3-dihydro-1,4-benzodioxin and 6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-one. These core structures are then linked through a piperazine bridge under specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)PIPERAZINO]-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)PIPERAZINO]-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.

    Medicine: Research is conducted to explore its therapeutic potential, including its efficacy and safety profiles.

    Industry: The compound’s unique properties make it useful in developing new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)PIPERAZINO]-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are conducted to elucidate these pathways and understand the compound’s full range of activities.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin: A core structure in the compound, known for its stability and reactivity.

    6,6,8-Trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-one: Another core structure that contributes to the compound’s unique properties.

Uniqueness

What sets 2-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)PIPERAZINO]-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE apart is its combination of these core structures, linked through a piperazine bridge. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.